Ditetradecylindocarbocyanine

FRAP Membrane Biophysics Lipid Diffusion

Ditetradecylindocarbocyanine (CAS 84109-09-1), also referred to as DiIC14(3) or C14diI, is a cationic lipophilic carbocyanine dye. As a member of the DiI analog series characterized by a dialkylindocarbocyanine core structure, its defining feature is the presence of C14 (tetradecyl) alkyl chains, which confers specific physicochemical properties governing its partitioning and diffusion within lipid bilayers.

Molecular Formula C51H81N2+
Molecular Weight 722.2 g/mol
CAS No. 84109-09-1
Cat. No. B1240446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitetradecylindocarbocyanine
CAS84109-09-1
Synonyms1,1'-ditetradecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
diI-C(14)
DiIC(14)
ditetradecylindocarbocyanine
Molecular FormulaC51H81N2+
Molecular Weight722.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C
InChIInChI=1S/C51H81N2/c1-7-9-11-13-15-17-19-21-23-25-27-33-42-52-46-38-31-29-36-44(46)50(3,4)48(52)40-35-41-49-51(5,6)45-37-30-32-39-47(45)53(49)43-34-28-26-24-22-20-18-16-14-12-10-8-2/h29-32,35-41H,7-28,33-34,42-43H2,1-6H3/q+1
InChIKeyUCPAVVVTWGHRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditetradecylindocarbocyanine (DiIC14) Properties and Procurement Considerations


Ditetradecylindocarbocyanine (CAS 84109-09-1), also referred to as DiIC14(3) or C14diI, is a cationic lipophilic carbocyanine dye [1]. As a member of the DiI analog series characterized by a dialkylindocarbocyanine core structure, its defining feature is the presence of C14 (tetradecyl) alkyl chains, which confers specific physicochemical properties governing its partitioning and diffusion within lipid bilayers [2]. The compound exhibits the hallmark environmental sensitivity of this dye class: it is weakly fluorescent in aqueous solution but becomes strongly fluorescent upon incorporation into a hydrophobic membrane environment [3].

Workflow
Membrane biophysics assays (FRAP, FCS)
Selection
C14 alkyl chain influences lateral diffusion and membrane partitioning
Use Context
Live-cell membrane staining and fluorescence anisotropy

Why Ditetradecylindocarbocyanine Cannot Be Interchanged with Other DiI Analogs


Lipophilic carbocyanine dyes like DiIC14 are often treated as a generic class of membrane stains. However, substituting one DiI analog for another without considering alkyl chain length can introduce significant and uncontrolled experimental variability. The length of the hydrocarbon tail is a primary determinant of the probe's lateral diffusion coefficient and its ability to report on membrane dynamics, as chain length directly influences the probe's interaction with and mobility within the lipid bilayer [1]. Furthermore, chain length impacts rotational dynamics, which in turn affects fundamental photophysical parameters like fluorescence lifetime and anisotropy [2]. Procurement based on the generic term "DiI" or solely on spectral compatibility, without verifying the specific alkyl chain length (e.g., C12, C14, C16, C18), risks acquiring a reagent with quantitatively different biophysical behavior, potentially compromising the validity and reproducibility of quantitative fluorescence recovery after photobleaching (FRAP) or fluorescence correlation spectroscopy (FCS) experiments.

Chain-length mismatch
Using DiIC18 (longer chain) may reduce lateral diffusion, altering quantitative FRAP or FCS data.
Generic procurement
Purchasing "DiI" without verifying alkyl chain length (C14 vs C18) introduces uncontrolled biophysical variability.
Short-chain analogs (DiIC12)
DiIC12 may partition or diffuse differently, affecting membrane staining uniformity and probe retention.

Quantitative Evidence: Ditetradecylindocarbocyanine (DiIC14) Differentiated Performance Data


Lateral Diffusion Coefficient: DiIC14 vs. DiIC18 (DiI) in Biological Membranes

Ditetradecylindocarbocyanine (DiIC14) exhibits a distinct lateral diffusion coefficient (D) in biological membranes, which is quantifiably different from its longer-chain counterpart, DiIC18(3) (standard 'DiI'). The D value for DiIC14 in the plasma membrane of unstimulated MEG-01 cells is reported as (3.53 ± 0.06) x 10⁻⁹ cm²/s [1]. While direct numerical comparison to DiIC18 is less common in a single study, the established principle is that chain length inversely correlates with diffusion rate; the shorter C14 chain enables faster lateral mobility than the C18 chain of DiI, a distinction confirmed by vendor data noting that shorter-chain analogs incorporate more easily and can migrate faster [2]. This quantitative difference is critical for FRAP and single-particle tracking (SPT) assays where precise knowledge of probe mobility is required to model membrane dynamics.

Lateral Diffusion: DiIC14 vs DiIC18
Class-level
D = (3.53 ± 0.06) × 10⁻⁹ cm²/s
DiIC14 vs DiIC18
Supports informed selection for FRAP mobility assays
Class-level inference; cross-study comparison
FRAP Membrane Biophysics Lipid Diffusion

Mobile Fraction of Probe: DiIC14 vs. Outer-Leaflet Specific Probes

The mobile fraction of a lipophilic probe, representing the proportion of dye molecules free to diffuse within the membrane plane, is a critical parameter for FRAP analysis. DiIC14 demonstrates a high mobile fraction of 75% in the plasma membrane of unstimulated MEG-01 cells [1]. In contrast, lipophilic probes engineered for outer-leaflet specificity in the same cellular system exhibit a significantly lower mobile fraction of only 58% [1]. This 17-percentage-point difference (75% vs. 58%) indicates that DiIC14 distributes and diffuses more freely across the entire membrane thickness, making it a superior choice for general membrane fluidity measurements rather than investigations focused solely on the exoplasmic leaflet.

Mobile Fraction
Head-to-head
75% (DiIC14) vs 58% (outer-leaflet probes)
DiIC14 vs Outer-leaflet
Higher mobile fraction supports bulk membrane fluidity measurements
17 pp difference reported
FRAP Membrane Dynamics Probe Mobility

Lateral Diffusion Coefficient: DiIC14 vs. DiIC12 and DiIC18 within the Same Study

A head-to-head comparison of DiI analogs with varying alkyl chain lengths (C12, C14, and C18) was performed in the plasma membrane of MEG-01 cells. The study found that the lateral diffusion coefficients (D) for DiIC14, DiIC12, and DiIC18 were similar under the tested conditions, with DiIC14's D value being (3.53 ± 0.06) x 10⁻⁹ cm²/s [1]. While the D values were statistically indistinguishable among these three carbocyanines, this finding itself is a key differentiation point. It demonstrates that DiIC14, despite its intermediate chain length, reports on bulk membrane fluidity in a manner quantitatively comparable to both shorter (DiIC12) and longer (DiIC18) chain analogs in this specific cell system. This evidence validates the interchangeability of DiIC12, DiIC14, and DiIC18 for assays measuring overall membrane lipid mobility but underscores the need for consistent reagent use in longitudinal or comparative studies.

Diffusion: DiIC14 vs DiIC12/DiIC18
Head-to-head
D ~ (3.53 ± 0.06) × 10⁻⁹ cm²/s, similar to DiIC12 and DiIC18
DiIC14 DiIC12/C18
Comparable diffusion for bulk fluidity; consistent reagent needed for longitudinal studies
No statistically significant difference reported
FRAP Membrane Biophysics Chain-Length Comparison

Rotational Correlation Time: DiIC14 vs. DiIC2 and DiIC6 in n-Alcohol Solutions

The rotational correlation time (τr) of a fluorophore is a fundamental measure of its rotational mobility, which is influenced by molecular size, shape, and solvent interactions. A comparative study of three cyanine dyes—DiIC2, DiIC6, and DiIC14—in various n-alcohol solutions revealed that DiIC14 consistently exhibits the longest rotational correlation times [1]. This is a direct consequence of its larger molecular volume and extended C14 alkyl chains, which experience greater frictional drag from the surrounding solvent compared to the smaller DiIC2 and DiIC6 molecules [1]. Quantitatively, DiIC14's τr is significantly larger, impacting its fluorescence anisotropy decay and its utility as a probe for microviscosity. This property is critical for researchers using fluorescence polarization assays to study membrane order and dynamics.

Rotational Correlation Time
Head-to-head
Longest τr among DiIC2, DiIC6, DiIC14
DiIC14 > DiIC6/DiIC2
Supports fluorescence anisotropy sensing of microviscosity
Larger molecular volume increases rotational drag
Fluorescence Anisotropy Rotational Dynamics Viscosity

Differential Response to Cholesterol Content: DiIC14 Diffusion Modulation

The lateral diffusion of DiIC14 in the plasma membrane of MEG-01 cells is quantitatively sensitive to the membrane's cholesterol/phospholipid (C/P) molar ratio. Specifically, the diffusion coefficient (D) decreases from 3.28 x 10⁻⁹ cm²/s at a low C/P ratio to 2.55 x 10⁻⁹ cm²/s at a high C/P ratio [1]. This represents a quantifiable ~22% reduction in D, demonstrating the probe's ability to report on cholesterol-induced membrane rigidification. While a direct, side-by-side comparison of this sensitivity between DiIC14 and other DiI analogs (e.g., DiIC18) is not available in this study, this data establishes a clear and quantifiable baseline for DiIC14's performance. This sensitivity profile is critical for experiments designed to investigate lipid raft dynamics or the effects of cholesterol-modulating drugs on membrane biophysics.

Cholesterol Response
Context-dependent
D decreases ~22% (3.28 → 2.55 ×10⁻⁹ cm²/s) with higher C/P ratio
Cholesterol-induced rigidification
Reports cholesterol-induced membrane rigidification
Single-probe response; no comparator data
Membrane Microdomains Cholesterol Lipid Rafts

Cellular Activation Response: Quantified Reduction in DiIC14 Diffusion

DiIC14's lateral diffusion coefficient is not static but dynamically responds to cellular activation. Stimulation of MEG-01 cells with platelet-activating agents results in a measurable decrease in DiIC14 diffusion within 2 minutes, while the mobile fraction remains unchanged at 75% [1]. This rapid, quantifiable response links DiIC14 mobility to downstream signaling events involving cytosolic calcium ([Ca²⁺]i) [1]. The ability to quantify this functional change (decrease in D without a change in mobile fraction) distinguishes DiIC14 as a dynamic reporter of membrane lipid behavior during physiological processes, offering a unique application compared to simply measuring baseline fluidity.

Cell Activation Response
Supporting evidence
Decrease in D upon cell stimulation; mobile fraction unchanged (75%)
Dynamic diffusion response
Dynamic reporter of membrane changes during signaling
Quantitative D decrease magnitude not reported
Signal Transduction Platelet Activation FRAP

Targeted Applications for Ditetradecylindocarbocyanine (DiIC14) Based on Evidence


Quantitative Membrane Fluidity Studies (FRAP)

For researchers employing Fluorescence Recovery After Photobleaching (FRAP) to measure lateral lipid diffusion in live cells, DiIC14 is a well-characterized and quantifiable probe. Its high mobile fraction of 75% and defined diffusion coefficient in model cell lines (e.g., 3.53 x 10⁻⁹ cm²/s in MEG-01 cells) provide a robust baseline for comparative studies [1]. Its sensitivity to membrane composition changes, such as a 22% reduction in D with increased cholesterol/phospholipid ratio, allows for precise, quantitative assessment of membrane biophysics [2].

Investigating Membrane Dynamics During Cell Signaling

DiIC14 is a suitable probe for real-time monitoring of plasma membrane changes during cellular activation. The evidence demonstrates a quantifiable decrease in DiIC14 lateral diffusion within 2 minutes of stimulating MEG-01 cells with platelet-activating agents, a response linked to cytosolic calcium fluxes [1]. This functional readout makes DiIC14 valuable for dissecting the interplay between membrane lipid mobility and signal transduction pathways.

Microviscosity Sensing via Fluorescence Anisotropy

Due to its extended C14 alkyl chains, DiIC14 exhibits a significantly longer rotational correlation time (τr) compared to its shorter-chain analogs, DiIC2 and DiIC6, in solution [1]. This property makes DiIC14 a sensitive and distinguishable probe for steady-state and time-resolved fluorescence anisotropy measurements. Its larger molecular volume and slower rotation provide an enhanced dynamic range for quantifying changes in local membrane microviscosity or molecular crowding [1].

General Membrane Counterstain in Live-Cell Imaging

As a member of the DiI family, DiIC14 serves as an effective, general-purpose, orange-red fluorescent plasma membrane stain for live-cell imaging and flow cytometry. Its bright fluorescence upon membrane insertion and relatively high photostability are well-established class properties [1]. While other DiI analogs may share this basic utility, the intermediate chain length of DiIC14 (C14) offers a balanced profile of membrane incorporation and retention, making it a versatile choice for routine labeling where extreme chain length (very short C12 or very long C18) is not specifically required [2].

Application
Selection Property
Validation Focus
FRAP-based membrane fluidity assays
Defined lateral diffusion behavior
Quantitative FRAP recovery and mobile fraction
Cell signaling membrane studies
Functional response of probe diffusion to activation
Real-time FRAP monitoring with cell stimulation
Fluorescence anisotropy microviscosity sensing
Long rotational correlation time (C14 chain)
Time-resolved anisotropy decay measurements
Live-cell membrane counterstaining
Balanced membrane incorporation and retention
Fluorescence imaging and flow cytometry consistency
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